4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid
Description
This compound features a pyrimidine core substituted at position 4 with a pyridin-2-yl group and at position 2 with a 2-(thiophen-2-yl)ethylamino moiety. Its structure suggests applications in medicinal chemistry, particularly in kinase inhibition or receptor modulation, given the prevalence of pyrimidine derivatives in such roles .
Properties
IUPAC Name |
4-pyridin-2-yl-2-(2-thiophen-2-ylethylamino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(22)12-10-19-16(18-8-6-11-4-3-9-23-11)20-14(12)13-5-1-2-7-17-13/h1-5,7,9-10H,6,8H2,(H,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWDODPUXWKGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2C(=O)O)NCCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Introduction of the pyridine moiety: This step might involve coupling reactions such as Suzuki or Heck coupling.
Attachment of the thiophene group: This can be done using nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or pyridine rings.
Reduction: Reduction reactions could target the pyrimidine ring or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully or partially reduced derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Drug Discovery: The compound might be investigated for its potential as a therapeutic agent due to its heterocyclic structure.
Biological Probes: It could be used as a probe to study biological processes or as a building block for more complex molecules.
Medicine
Pharmacology: Research might focus on its activity against specific biological targets, such as enzymes or receptors.
Diagnostics: Potential use in diagnostic assays or imaging.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve binding to active sites, altering protein conformation, or affecting signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s unique combination of a pyridin-2-yl group, thiophene-based ethylamino side chain, and carboxylic acid distinguishes it from analogs. Below is a comparative analysis with select derivatives:
Table 1: Structural and Functional Comparison
Detailed Analysis
Position 2 Substituent Target Compound: The 2-(thiophen-2-yl)ethylamino group introduces a sulfur-containing heterocycle, enabling π-π stacking and moderate hydrophobicity. Compared to ethoxycarbonyl (compound 11), this substituent may enhance target binding through hydrogen bonding . Ethylthio Group (): Less basic than ethylamino, reducing hydrogen-bonding capacity but increasing lipophilicity .
Derivatives with trifluoromethyl groups () prioritize metabolic stability over binding flexibility .
Carboxylic Acid at Position 5
- The acid group enhances solubility and enables salt formation, contrasting with ester or amide derivatives (e.g., LY2409881) that may require metabolic activation .
Biological Activity
4-(pyridin-2-yl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrimidine core substituted with a pyridine and a thiophene moiety, contributing to its diverse biological activities. The structural formula can be depicted as follows:
Inhibition of Enzyme Activity
Research has shown that this compound exhibits significant inhibitory effects on various enzymes. Specifically, it has been identified as a potent inhibitor of the enzyme MDM2, which plays a crucial role in tumor suppression by regulating p53 activity. In vitro studies demonstrated that this compound has an inhibition constant (K_i) of less than 1 nM, indicating strong binding affinity to MDM2 .
Antiviral Activity
The compound has also been investigated for its antiviral properties. A study focused on the interaction between compounds similar to this compound and the PA-PB1 interface of the influenza A virus polymerase. It was found that certain derivatives could disrupt viral replication at micromolar concentrations, although the specific activity of this compound requires further exploration .
Anticancer Properties
In addition to its enzyme inhibition capabilities, this compound has shown promising anticancer properties. Studies have indicated that it induces apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .
The mechanisms underlying the biological activities of this compound are multifaceted:
- MDM2 Inhibition : The compound binds to MDM2, preventing it from interacting with p53, thereby allowing p53 to exert its tumor-suppressive effects.
- Antiviral Mechanism : By disrupting protein-protein interactions crucial for viral replication, the compound can inhibit the function of viral polymerases.
- Apoptotic Pathways : The activation of intrinsic apoptotic pathways leads to increased cell death in cancerous cells.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
